molecular formula C9H7NO2S B2551775 Methyl thieno[3,2-C]pyridine-4-carboxylate CAS No. 1140239-89-9

Methyl thieno[3,2-C]pyridine-4-carboxylate

Cat. No.: B2551775
CAS No.: 1140239-89-9
M. Wt: 193.22
InChI Key: NMSKZJTWWOFBSY-UHFFFAOYSA-N
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Description

Methyl thieno[3,2-C]pyridine-4-carboxylate is a heterocyclic compound with the molecular formula C9H7NO2S It is a derivative of thienopyridine, a bicyclic structure that combines a thiophene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl thieno[3,2-C]pyridine-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of methyl 2-chloro nicotinoate with methyl thioglycolate in the presence of potassium carbonate and anhydrous DMF. The reaction mixture is heated to 100°C under a nitrogen atmosphere for 21 hours, followed by extraction and purification steps .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable organic reactions that can be adapted for larger-scale production. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl thieno[3,2-C]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the pyridine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Methyl thieno[3,2-C]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl thieno[3,2-C]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with the amino acid residues in the kinase’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl thieno[3,2-C]pyridine-4-carboxylate is unique due to its specific fusion pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a kinase inhibitor and its versatility in synthetic chemistry make it a valuable compound for research and development.

Properties

IUPAC Name

methyl thieno[3,2-c]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)8-6-3-5-13-7(6)2-4-10-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSKZJTWWOFBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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